molecular formula C12H11NO4 B11808426 5-(4-Ethoxyphenyl)oxazole-2-carboxylic acid

5-(4-Ethoxyphenyl)oxazole-2-carboxylic acid

Cat. No.: B11808426
M. Wt: 233.22 g/mol
InChI Key: KNFRAZSPYNKVBV-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound features an ethoxyphenyl group attached to the oxazole ring, making it a valuable molecule in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)oxazole-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, followed by cyclization to form the oxazole ring . Another method includes the use of palladium-catalyzed direct arylation of oxazoles with aryl halides .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-(4-Ethoxyphenyl)oxazole-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethoxyphenyl)oxazole-2-carboxylic acid stands out due to its unique combination of an ethoxyphenyl group and an oxazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-2-16-9-5-3-8(4-6-9)10-7-13-11(17-10)12(14)15/h3-7H,2H2,1H3,(H,14,15)

InChI Key

KNFRAZSPYNKVBV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O

Origin of Product

United States

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